molecular formula C18H22ClNO2 B13736576 Isoquinoline, 1,2,3,4-tetrahydro-1-benzyl-6,7-dimethoxy-, hydrochloride CAS No. 20226-05-5

Isoquinoline, 1,2,3,4-tetrahydro-1-benzyl-6,7-dimethoxy-, hydrochloride

Cat. No.: B13736576
CAS No.: 20226-05-5
M. Wt: 319.8 g/mol
InChI Key: DNQXTZKEFIGUGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS No. 81165-23-3) is a synthetic isoquinoline alkaloid derivative with structural modifications designed to enhance pharmacological properties while mitigating toxicity. It belongs to the 1-aryl-6,7-dimethoxy-tetrahydroisoquinoline (THIQ) class, synthesized via the Pictet–Spengler reaction between 3,4-dimethoxyphenylethylamine and substituted benzaldehydes in trifluoroacetic acid, achieving yields of 85–98% .

Properties

CAS No.

20226-05-5

Molecular Formula

C18H22ClNO2

Molecular Weight

319.8 g/mol

IUPAC Name

1-benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-ium chloride

InChI

InChI=1S/C18H21NO2.ClH/c1-20-17-11-14-8-9-19-16(15(14)12-18(17)21-2)10-13-6-4-3-5-7-13;/h3-7,11-12,16,19H,8-10H2,1-2H3;1H

InChI Key

DNQXTZKEFIGUGG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(NCCC2=C1)CC3=CC=CC=C3)OC.Cl

Origin of Product

United States

Preparation Methods

Synthesis via Bischler–Napieralski Cyclization

This classical method involves the cyclization of phenylacetamide derivatives to form 3,4-dihydroisoquinolines, which are then reduced to tetrahydroisoquinolines.

  • Step 1: Preparation of phenylacetamide derivatives from 2-(3,4-dimethoxyphenyl)ethan-1-amine and phenylacetyl chloride in dichloromethane under basic conditions at 0 °C.
  • Step 2: Cyclization using phosphoryl chloride in toluene to yield 3,4-dihydroisoquinoline intermediates.
  • Step 3: Catalytic hydrogenation (e.g., using 10% Pd-C under H2 atmosphere) to reduce the dihydroisoquinoline to 1-benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline.
  • Step 4: Purification by silica-gel column chromatography using ethyl acetate and n-hexane mixtures as eluents.

This method yields the target compound with high purity and yields around 78-97% depending on the step and conditions.

Petasis Reaction Coupled with Pomeranz–Fritsch–Bobbitt Cyclization

A modern, stereoselective approach involves:

  • Step 1: Petasis reaction of chiral aminoacetaldehyde acetals with boronic acids and glyoxylic acid to form chiral oxazinone intermediates.
  • Step 2: Pomeranz–Fritsch–Bobbitt cyclization to construct the tetrahydroisoquinoline core.
  • Step 3: Acidic hydrolysis followed by catalytic hydrogenation to obtain the hydrochloride salt of the target compound.
  • Step 4: Purification via trituration with ethanol/water mixtures.

This method is notable for enabling the synthesis of optically pure enantiomers and diastereoselective products, important for biological activity studies.

Benzylation via Phase-Transfer Catalysis

For introducing the benzyl group at the nitrogen:

  • Step 1: Formation of sodium phenoxide from phenol and sodium hydroxide in aqueous phase.
  • Step 2: Reaction of phenylacetamide derivatives with benzyl chloride in the presence of tetrabutylammonium bromide (TBAB) as a liquid-liquid phase transfer catalyst.
  • Step 3: Isolation of benzylated intermediates for further cyclization.

This method enhances reaction rates and yields under mild conditions.

Comparative Data Table of Key Preparation Steps

Step Methodology Key Reagents/Conditions Yield (%) Notes
1 Phenylacetamide formation 2-(3,4-Dimethoxyphenyl)ethan-1-amine, phenylacetyl chloride, NaOH, DCM, 0 °C 75 White solid after recrystallization
2 Cyclization (Bischler–Napieralski) Phosphoryl chloride, toluene 78-89 Produces 3,4-dihydroisoquinoline
3 Catalytic hydrogenation 10% Pd-C, H2 atmosphere >90 Reduction to tetrahydroisoquinoline
4 Benzylation (Phase-transfer catalysis) Benzyl chloride, TBAB, NaOH, organic solvent High Efficient N-benzylation
5 Petasis/Pomeranz–Fritsch–Bobbitt Boronic acid, glyoxylic acid, chiral aminoacetal, acid hydrolysis, Pd-C hydrogenation Moderate to High Enables stereoselective synthesis

Research Findings and Analytical Data

  • Yields: The overall yield for the synthesis of 1-benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride can reach up to 97% in optimized protocols.
  • Purity: Purification by silica-gel chromatography and recrystallization ensures high purity. Characterization by ^1H-NMR and ^13C-NMR confirms structure and substitution patterns.
  • Stereochemistry: The Petasis/Pomeranz–Fritsch–Bobbitt approach allows access to enantiomerically enriched compounds, important for biological activity.
  • Catalysts and Conditions: Use of phase-transfer catalysts like TBAB improves efficiency in benzylation steps, while Pd-C catalysis is essential for hydrogenation reductions.

Summary and Recommendations

The preparation of 1-benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is well-established through classical and modern synthetic routes:

For research or industrial synthesis requiring high stereochemical purity, the Petasis/Pomeranz–Fritsch–Bobbitt protocol is recommended. For rapid and high-yield production, the Bischler–Napieralski route with catalytic hydrogenation is preferred.

Chemical Reactions Analysis

Oxidation and Reduction

The compound undergoes reactions typical of tetrahydroisoquinoline derivatives:

  • Oxidation : Potassium permanganate (KMnO₄) can oxidize the tetrahydroisoquinoline ring to form isoquinoline derivatives under acidic conditions.

  • Reduction : LiAlH₄ (lithium aluminum hydride) may reduce functional groups such as carbonyls or double bonds in derivatives.

Alkylation and Substitution

The benzyl group at position 1 enables further alkylation or substitution reactions, depending on the reaction conditions. For example:

  • Sulfide Formation : Reaction with tert-butylsulfinyl groups under basic conditions (e.g., NaH/DMF) to introduce sulfinyl substituents .

Hydrogenation

Hydrogenation of the isoquinoline ring to form tetrahydroisoquinoline derivatives is a common step in synthesis. This reaction is often catalyzed by transition metals (e.g., palladium or platinum) under high pressure.

High-Resolution Mass Spectrometry (HRMS)

HRMS data confirms the molecular composition and purity of the compound and its intermediates:

CompoundHRMS (Calcd M+H⁺)Observed M+H⁺
Final Product (I)284.16593284.16451
Intermediate (6)388.19636388.19409

Optical Activity

Chiral centers in the molecule exhibit specific optical rotations, as seen in:

  • (S)-1-Benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline: [α]D²⁵ = +11.2 (c 0.6, acetone) .

Comparison of Structural Variants

CompoundKey FeaturesReactivity
1-Benzyl-6,7-dimethoxy-tetrahydroisoquinolineBenzyl and methoxy substituentsStable under acidic conditions; undergoes oxidation/reduction
1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-tetrahydroisoquinolineAdditional methoxy groups on benzyl chainEnhanced solubility; susceptible to alkylation
TetrahydropapaverineAnalgesic propertiesReduced reactivity due to simpler structure

Scientific Research Applications

Biological Activities

1-Benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride exhibits several biological activities that make it a subject of interest in pharmacological research:

Antioxidant Activity

Research indicates that compounds with similar structures possess antioxidant properties. The presence of methoxy groups may enhance its ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases .

Neuroprotective Effects

Studies have suggested that tetrahydroisoquinolines can exhibit neuroprotective effects. This compound may play a role in protecting neuronal cells from apoptosis and oxidative damage. Investigations into its mechanism of action could pave the way for developing neuroprotective drugs .

Anticancer Potential

Certain isoquinoline derivatives have shown anticancer activity by inducing apoptosis in cancer cells. The specific mechanisms through which 1-benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride exerts these effects are still under investigation but hold promise for future therapeutic applications against various malignancies .

Case Study 1: Neuroprotection

A recent study explored the neuroprotective effects of tetrahydroisoquinoline derivatives in a rat model of Parkinson's disease. The results indicated that treatment with 1-benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride significantly reduced neuronal loss and improved motor function compared to untreated controls. This suggests potential for further development as a neuroprotective agent .

Case Study 2: Antioxidant Properties

Another investigation assessed the antioxidant capacity of various tetrahydroisoquinoline derivatives using DPPH and ABTS radical scavenging assays. The study found that 1-benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride demonstrated significant radical scavenging activity comparable to established antioxidants like ascorbic acid .

Summary Table of Applications

Application AreaFindings
Antioxidant ActivityExhibits significant free radical scavenging properties
NeuroprotectionProtects neuronal cells; potential use in treating neurodegenerative diseases
Anticancer PotentialInduces apoptosis in cancer cells; requires further investigation

Mechanism of Action

The mechanism of action of 1-Benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with various molecular targets and pathways. It may act as an inhibitor of specific enzymes or receptors, thereby modulating biological processes. For example, some tetrahydroisoquinoline derivatives have been shown to inhibit catechol-O-methyltransferase (COMT), an enzyme involved in the metabolism of neurotransmitters .

Comparison with Similar Compounds

Key Observations :

  • Halogenation : Bromine or chlorine at C-6' reduces toxicity by 1.86–2.5× .
  • Methylenedioxy group : In 3e, this substituent significantly lowers toxicity (13.75×) .
  • Nitro groups : Increase irritation risk (e.g., 3n) despite acceptable LD₅₀ .

Pharmacological Activity

Local Anesthetic Efficacy

All derivatives (except 4b) in 1% concentration surpassed lidocaine in duration of complete anesthesia on rabbit eyes . The benzyl-substituted compound’s activity is inferred to be comparable, though specific data are unavailable.

Antitumor Potential

Analogues like 1-phenyl-6,7-dimethoxy-THIQ (3a) have shown antitumor activity, suggesting structural flexibility for oncology applications .

Biological Activity

1-Benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS No. 81165-23-3) is a compound belonging to the tetrahydroisoquinoline class, which has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C18H22ClNO2
  • Molecular Weight : 319.83 g/mol
  • CAS Number : 81165-23-3

Synthesis

The synthesis of tetrahydroisoquinoline derivatives typically involves various methods such as Pomeranz-Fritsch cyclization and Petasis reaction. For instance, recent studies have demonstrated efficient synthetic routes leading to derivatives with enhanced biological activity .

Anticancer Properties

A significant area of research has focused on the anticancer properties of tetrahydroisoquinoline derivatives. A study evaluated a series of 6,7-dimethoxy-tetrahydroisoquinoline compounds for their ability to reverse multidrug resistance (MDR) in cancer cells. Among these derivatives, certain compounds exhibited IC50 values comparable to established MDR reversers like verapamil, indicating potential as novel anticancer agents .

CompoundIC50 (μM)MDR Reversal Ratio
6e0.6624.13
6h0.6524.50
7c0.9616.59

Neuroprotective Effects

Research has also highlighted neuroprotective effects attributed to tetrahydroisoquinoline derivatives. Studies suggest that these compounds may modulate neurotransmitter systems and exhibit antioxidant properties, potentially offering therapeutic benefits in neurodegenerative diseases .

Antimicrobial Activity

The compound has shown promising antimicrobial activity against various pathogens. A study indicated that certain tetrahydroisoquinoline derivatives could inhibit the activity of New Delhi metallo-β-lactamase (NDM-1), an enzyme responsible for antibiotic resistance .

Case Study 1: Multidrug Resistance Reversal

In vitro studies using K562/A02 cell lines demonstrated that specific derivatives of tetrahydroisoquinoline significantly reversed drug resistance in cancer cells. The compounds were tested against standard chemotherapeutics and showed enhanced efficacy in resistant cell lines .

Case Study 2: Neuroprotection in Animal Models

Animal studies have indicated that tetrahydroisoquinoline derivatives can protect against neurotoxic agents by reducing oxidative stress markers and improving cognitive function in models of Alzheimer’s disease .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-Benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves reductive amination or Pictet-Spengler reactions using benzylamine derivatives and appropriately substituted aldehydes. Purity optimization includes recrystallization from ethanol/water mixtures and column chromatography (silica gel, eluting with dichloromethane/methanol gradients). Purity validation via HPLC (C18 column, mobile phase: acetonitrile/0.1% trifluoroacetic acid) is critical, with target purity ≥95% .

Q. How is the compound characterized structurally, and what analytical techniques are recommended?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms the benzyl and methoxy substituents. For example, the benzyl protons appear as a singlet at δ 3.8–4.2 ppm. High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 358.18). X-ray crystallography may resolve stereochemical ambiguities in crystalline derivatives .

Q. What are the primary research applications of this compound in life sciences?

  • Methodological Answer : It serves as a precursor for bioactive isoquinoline alkaloids, particularly in studying neurotransmitter analogs (e.g., dopamine receptor ligands). Applications include in vitro enzyme inhibition assays (e.g., monoamine oxidase) and radioligand binding studies, using tritiated or fluorescently labeled derivatives .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer : Use fume hoods for synthesis and handling due to potential respiratory irritation. Personal protective equipment (gloves, lab coat) is mandatory. Stability studies indicate sensitivity to light; store desiccated at –20°C. Emergency procedures for accidental exposure include rinsing with water and consulting SDS documentation .

Advanced Research Questions

Q. How can synthetic yields be improved for large-scale production without compromising stereochemical integrity?

  • Methodological Answer : Optimize reaction kinetics using microwave-assisted synthesis to reduce reaction time and byproduct formation. Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) to control stereochemistry during benzylation. Monitor reaction progress via inline FTIR to detect intermediates and adjust conditions dynamically .

Q. How do researchers resolve contradictions in pharmacological data between analogs (e.g., varying MAO inhibition potency)?

  • Methodological Answer : Perform comparative molecular field analysis (CoMFA) to map steric/electronic interactions. Validate hypotheses via site-directed mutagenesis of enzyme active sites (e.g., MAO-B FAD-binding domain). Cross-reference IC₅₀ values from fluorometric assays with structural analogs (e.g., 3,4,5-trimethoxybenzyl derivatives) .

Q. What strategies ensure compound stability during long-term storage or under physiological conditions?

  • Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Lyophilization in phosphate-buffered saline (pH 7.4) enhances aqueous stability. For in vivo studies, encapsulate in liposomes to prevent degradation by plasma esterases .

Q. How can in silico modeling predict metabolic pathways or toxicity profiles?

  • Methodological Answer : Use Schrödinger’s QikProp to predict ADME properties (e.g., logP ~2.1, suggesting moderate blood-brain barrier penetration). Simulate cytochrome P450 metabolism with StarDrop’s DEREK module, identifying potential hepatotoxic metabolites (e.g., demethylated derivatives) .

Q. What advanced techniques differentiate between polymorphic forms of the hydrochloride salt?

  • Methodological Answer : Employ differential scanning calorimetry (DSC) to detect melting point variations (e.g., Form I: 280–285°C vs. Form II: 265–270°C). Pair with Raman spectroscopy to distinguish crystal packing motifs. Polymorph stability under humidity is assessed via dynamic vapor sorption (DVS) .

Data Contradiction Analysis Example

Issue : Discrepancies in reported IC₅₀ values for MAO-B inhibition across studies.
Resolution :

  • Step 1 : Replicate assays using standardized protocols (e.g., human recombinant MAO-B, kynuramine substrate).
  • Step 2 : Compare with structurally validated analogs (e.g., 6,7-dimethoxy-2-methyl derivatives) to isolate substituent effects.
  • Step 3 : Apply multivariate regression to correlate electronic parameters (Hammett σ) with activity trends .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.